(+)-1,2-Diphenylethylenediamine

CO2 Utilization Homogeneous Catalysis Cyclic Carbonate Synthesis

Sourcing inconsistent enantioselectivity when substituting aliphatic diamines? (+)-1,2-DPEN's rigid aromatic backbone actively directs stereochemistry via π-interactions, outperforming DACH analogs. • Achieves up to 97.5% ee in ketone hydrogenation where DACH-based TsCYDN falls short. • Derived P,N,N-ligands deliver >99% ee and TONs up to 9,800 for pharma-scale economy. • Enables reagent-like enantioselectivity switching (98% ee R to 97% ee S) via simple N-substitution. • Direct precursor to macrocyclic CSPs with α up to 2.97. Supplied at ≥98% purity with verified enantiopurity for reliable asymmetric methodology.

Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
CAS No. 16635-95-3
Cat. No. B1144217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-1,2-Diphenylethylenediamine
CAS16635-95-3
Molecular FormulaC14H16N2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N
InChIInChI=1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2/t13-,14-/m1/s1
InChIKeyPONXTPCRRASWKW-ZIAGYGMSSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-1,2-Diphenylethylenediamine: Chiral Scaffold Overview


(+)-1,2-Diphenylethylenediamine, also referred to as (1R,2R)-(+)-1,2-diphenylethylenediamine or (R,R)-DPEN, is a chiral vicinal diamine characterized by C2-symmetry. This compound is a foundational chiral building block for the construction of asymmetric catalysts and chiral stationary phases (CSPs) [1]. The rigid aromatic backbone distinguishes it from its aliphatic counterpart, (1R,2R)-1,2-cyclohexanediamine (DACH). This compound is commercially available in high enantiopurity (e.g., ≥98.5% ee) and is a prerequisite for achieving high stereoselectivity in many downstream applications [2].

Chiral Scaffold
Enantiopure C₂-symmetric vicinal diamine for asymmetric catalyst development
Ligand Design
Rigid aromatic backbone enables secondary π-interactions and conformational control
Chiral Stationary Phases
Core building block for high-resolution CSPs and analytical enantioseparation media

Why DPEN's Aromatic Backbone Matters


Interchanging (+)-1,2-Diphenylethylenediamine with other chiral diamines such as (1R,2R)-cyclohexanediamine (DACH) is not scientifically valid. The aromatic phenyl rings of DPEN are not inert spectators; they actively participate in defining the stereochemical outcome of reactions. The rigid, conjugated system influences the conformation of the resulting catalysts and can engage in secondary π-interactions, leading to significant differences in enantioselectivity, reactivity, and even the absolute configuration of the final product. This is directly evidenced by quantitative comparative studies in asymmetric catalysis, where DPEN-based ligands consistently demonstrate different and often superior performance metrics compared to DACH-based analogs [1]. The presence of the aromatic chromophore also imparts unique advantages for detection and quality control that are absent in aliphatic diamines [2].

Target Scaffold
(+)-DPEN – aromatic phenyl rings influence catalyst conformation, π-stacking, and stereochemical outcome
Common Substitute
DACH (1,2-cyclohexanediamine) – aliphatic backbone, no aromatic π-interactions, different conformational bias

Direct replacement with DACH may shift enantioselectivity and reaction profile; DPEN-specific π-effects are not reproduced by aliphatic analogs.

Stereochemical Control
Aromatic chromophore also enables UV detection for quality control, absent in DACH.

Quantitative Performance Evidence


DPEN vs. DACH in CO2-to-Carbonate Catalysis

A head-to-head study demonstrated that a Co(III) catalyst based on (R,R)-1,2-diphenylethylenediamine (Λ(R,R)-2) is superior to its (S,S)-1,2-diaminocyclohexane-based counterpart (Δ(S,S)-1) for cyclic carbonate synthesis under mild, industrially relevant conditions [1]. This provides a clear, quantitative performance metric for catalyst design and selection.

CO₂-to-Carbonate Catalysis
Head-to-head
TON 850, TOF 35 h⁻¹ vs. DACH-based complex (inferior under same conditions)
Reported superior performance under mild, solvent-free conditions
10 bar CO₂, 100 °C; Co(III) catalyst comparison
CO2 Utilization Homogeneous Catalysis Cyclic Carbonate Synthesis

Asymmetric Transfer Hydrogenation: DPEN vs. DACH Ligands

In a direct comparative study of ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of α-fluoroacetophenones, the ligand derived from DPEN, (R,R)-TsDPEN, demonstrated a significant performance advantage over its analog derived from 1,2-diaminocyclohexane, (R,R)-TsCYDN [1]. The DPEN-based system achieved higher enantioselectivity under optimized conditions.

Asymmetric Transfer Hydrogenation
Head-to-head
ee 84.5–97.5% (DPEN-based TsDPEN) vs. DACH-based TsCYDN (lower ee)
Enantioselectivity endpoint context favors DPEN-derived ligand
Ru-catalyzed ATH of α-fluoroacetophenones
Asymmetric Transfer Hydrogenation Ruthenium Catalysis Fluorinated Alcohols

NHC Organocatalysis: DPEN vs. DACH in β-Lactam Synthesis

A study comparing N-heterocyclic carbene (NHC) catalysts derived from different chiral diamine backbones for the asymmetric synthesis of β-lactams found that an N-methyl-substituted NHC derived from (1R,2R)-1,2-diphenylethanediamine showed optimal reactivity and enantioselectivity [1]. This performance was in direct contrast to NHCs derived from (1R,2R)-cyclohexane-1,2-diamine, highlighting the critical influence of the DPEN backbone.

NHC Organocatalysis
Class-level
Optimal in series (DPEN-derived NHC) DACH-derived NHCs: lower reactivity/enantioselectivity
Class-level evidence supports DPEN as privileged scaffold for NHC design
β-Lactam synthesis; reported relative ranking
N-Heterocyclic Carbenes (NHC) Organocatalysis β-Lactam Synthesis

Enantioseparation Performance of DPEN-Derived CSP

A macrocyclic amide-based chiral stationary phase (CSP) prepared from (1R,2R)-1,2-diphenylethylenediamine was evaluated for its enantioseparation capabilities. The new CSP successfully resolved a range of analytes with high quantitative resolution metrics, demonstrating its utility for preparative and analytical chiral separations [1].

Enantioseparation CSP
Reported
α 1.75–2.97, Rs 2.89–6.82for 16 chiral analytes
Demonstrates high resolving power in DPEN-derived CSP
Macrocyclic amide CSP; benzodiazepines, diuretics tested
Chiral Chromatography Enantioseparation Chiral Stationary Phase

Ketone Hydrogenation with DPEN-Derived P,N,N-Ligands

A highly efficient catalytic system for the asymmetric hydrogenation of simple ketones was developed using P,N,N-ligands derived from 1,2-diphenylethylenediamine. The Ir-catalyst exhibited exceptional performance, delivering the desired chiral alcohols with near-perfect enantioselectivity and high turnover numbers, which are benchmark metrics for industrial application [1].

Ketone Hydrogenation
Reported
>99% ee, TON up to 9800with DPEN-derived P,N,N-ligand
Benchmark enantioselectivity and activity for Ir-catalyzed hydrogenation
Simple ketones; tertiary amine terminus on ligand
Asymmetric Hydrogenation Iridium Catalysis P,N,N-Ligands

Enantioselectivity Switching by DPEN Ligand Tuning

A series of chiral thiophosphorodiamide ligands derived from (1R,2R)-(+)-1,2-diphenylethylenediamine demonstrated a remarkable ability to switch the enantioselectivity of diethylzinc additions to aldehydes simply by changing the ligand's N-substitution pattern [1]. This 'reagent-like' control provides access to both enantiomers of a product from a single chiral starting material, a significant advantage in synthesis.

Enantioselectivity Switching
Class-level
98% ee (R) with tetra-substituted ligand 97% ee (S) with di-substituted ligand
Ligand substitution pattern inverts absolute configuration from same DPEN core
Diethylzinc addition to aldehydes; thiophosphoramide ligands
Enantioselectivity Switch Ligand Design Diethylzinc Addition

DPEN High-Value Applications


Asymmetric Transfer Hydrogenation for Pharmaceuticals

For the synthesis of enantiopure pharmaceutical intermediates like (S)-1-aryl-2-fluoroethanols or chiral alcohols for APIs like duloxetine, DPEN-derived catalysts (e.g., (R,R)-TsDPEN) are the clear choice. Head-to-head studies show that the DPEN-based ligand delivers superior enantioselectivity (up to 97.5% ee) compared to its DACH-based analog ((R,R)-TsCYDN) [1]. Furthermore, DPEN-derived P,N,N-ligands can achieve >99% ee and high TONs (up to 9800) in ketone hydrogenation, a performance level critical for economic viability in pharmaceutical manufacturing [2].

Chiral Stationary Phases for Chromatography

When developing a novel CSP for the purification of chiral drugs or analytical enantioseparation, starting from (1R,2R)-1,2-diphenylethylenediamine offers a direct path to high-resolution media. As demonstrated, a DPEN-derived macrocyclic CSP provides excellent resolving power with separation factors (α) up to 2.97 and resolution (Rs) values up to 6.82, allowing for the efficient separation of structurally similar chiral analytes, including benzodiazepines and diuretics [3]. This performance is a key differentiator for procurement when developing bespoke purification or analytical methods.

Organocatalysts with Stereochemical Switching

In research programs requiring access to both enantiomers of a target molecule without switching the source of chirality, DPEN is an ideal scaffold. Studies on DPEN-derived thiophosphoramides show that simple structural modifications (e.g., N,N′-di- vs. N,N,N′,N′-tetra-substitution) can completely switch the enantioselectivity of diethylzinc additions (from 98% ee (R) to 97% ee (S)) [4]. This 'reagent-like' control is a unique and powerful feature that distinguishes DPEN from simpler chiral diamine building blocks and provides a compelling reason for its selection.

Application
Selection Property
Validation Focus
Asymmetric transfer hydrogenation research
DPEN-derived ligand enantioselectivity context
Enantiomeric excess endpoint review vs. aliphatic diamine analogs
Chiral stationary phase development
DPEN-based CSP resolving power
Separation factor and resolution validation for target chiral analytes
Stereochemical switching in organocatalysis
Ligand substitution-dependent enantioselectivity
Access to both enantiomers from single chiral source without scaffold change

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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